molecular formula C14H15NO4 B6158026 ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate CAS No. 77156-73-1

ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate

Cat. No.: B6158026
CAS No.: 77156-73-1
M. Wt: 261.3
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate typically involves the reaction of 8-hydroxyquinoline with ethyl chloroformate in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then treated with ethanol to yield the final product . The reaction conditions generally include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure . The product is then purified through crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

Ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can chelate metal ions, which is crucial for its biological activity. This chelation disrupts the normal function of metalloproteins, leading to various biological effects . Additionally, the compound can inhibit certain enzymes, affecting metabolic pathways and cellular processes .

Properties

CAS No.

77156-73-1

Molecular Formula

C14H15NO4

Molecular Weight

261.3

Purity

95

Origin of Product

United States

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